molecular formula C21H19N3O5S B3531753 4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B3531753
M. Wt: 425.5 g/mol
InChI Key: ZIOLPAZSXSFJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is a sulfonamide-benzamide hybrid compound characterized by a nitro group at the para position of the benzamide ring and a 2-phenylethylsulfamoyl moiety attached to the phenyl ring. This structure combines electron-withdrawing (nitro) and lipophilic (2-phenylethyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-nitro-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c25-21(17-6-10-19(11-7-17)24(26)27)23-18-8-12-20(13-9-18)30(28,29)22-15-14-16-4-2-1-3-5-16/h1-13,22H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOLPAZSXSFJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: Formation of the benzamide moiety by reacting an amine with a carboxylic acid derivative.

    Sulfamoylation: Introduction of the sulfamoyl group through the reaction of an amine with a sulfonyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is C21H19N3O5S, with a molecular weight of 425.5 g/mol. Its structure allows for diverse interactions with biological targets, including enzymes and receptors, which can modulate cellular processes such as signaling pathways and metabolic functions.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps, including:

  • Nitration : Introduction of the nitro group.
  • Sulfonamide Formation : Attachment of the sulfamoyl group via nucleophilic substitution.
  • Final Coupling : Formation of the benzamide linkage.

Careful control of reaction conditions—such as temperature, pressure, and solvent choice—is essential for optimizing yield and purity.

Medicinal Chemistry

This compound shows promise as a candidate for drug development due to its unique structural features that may confer specific binding affinities to biological targets. Research has focused on its potential as an inhibitor of certain enzymes or receptors involved in disease pathways. Studies employing techniques such as surface plasmon resonance or fluorescence spectroscopy have been utilized to assess binding interactions and kinetics.

The biological activity of this compound is largely attributed to its functional groups:

  • Nitro Group : Can participate in redox reactions, potentially influencing oxidative stress pathways.
  • Sulfamoyl Group : Facilitates hydrogen bonding interactions with target proteins.
  • Phenethyl Group : Enhances lipophilicity, aiding in membrane permeability.

These interactions may lead to modulation of enzyme activities or receptor functions, making it relevant in studies involving enzyme inhibition and protein binding.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds structurally similar to this compound. For instance:

  • Inhibition Studies : Research demonstrated that related compounds could inhibit specific kinases involved in cancer progression, suggesting that this compound might exhibit similar effects.
  • Binding Affinity Tests : Binding assays indicated that modifications to the sulfamoyl or phenethyl groups significantly impacted the binding affinity for target proteins.

Mechanism of Action

The mechanism of action of 4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfamoyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Key Substituents and Moieties:

Compound Name/ID Benzamide Substituent Sulfamoyl-Linked Group Reference
4-Nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide 4-Nitro 2-Phenylethyl Target
N-(2,2-Diphenylethyl)-4-nitrobenzamide 4-Nitro 2,2-Diphenylethyl (no sulfamoyl)
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) 4-Fluoro 2-Oxotetrahydrofuran-3-yl
JEZTC (3,4,5-trihydroxy-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide) 3,4,5-Trihydroxy 5-Methylisoxazol-3-yl
4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide None Benzyl(methyl)

Key Observations:

  • The nitro group in the target compound enhances electron-withdrawing effects compared to halogens (e.g., fluoro in 5f ) or hydroxyl groups (e.g., JEZTC ).
  • The 2-phenylethylsulfamoyl group provides lipophilicity, contrasting with heterocyclic (e.g., isoxazolyl in JEZTC ) or alkyl-aryl (e.g., benzyl-methyl in ) groups in analogs.

Physicochemical Properties

Physical Data Comparison:

Compound Name/ID Melting Point (°C) [α]D (Optical Activity) Molecular Weight Reference
Target Compound Not reported Not reported ~469.5*
(S)-5f 236–237 +10.6° 407.4
(S)-5i (4-chloro analog) 256–258 +11.3° 423.9
JEZTC Not reported Not reported ~416.4*
2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide (8) 168–173 Not applicable 531.4

Key Observations:

  • Halogen substituents (e.g., fluoro in 5f, chloro in 5i) correlate with higher melting points compared to hydroxyl/nitro analogs, likely due to enhanced crystallinity .

Reported Therapeutic Effects:

Compound Name/ID Activity/Application Mechanism/Notes Reference
JEZTC Anti-osteoarthritic Inhibits cartilage degradation
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) PD-L1 inhibition (57.152% at 10 μM) Immune checkpoint blockade
2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide (12) Urease inhibition IC50 not reported
Target Compound Unknown Likely enzyme inhibition*

Key Observations:

  • Sulfonamide-benzamide hybrids exhibit diverse biological activities depending on substituents:
    • JEZTC ’s chondroprotection is linked to its gallate-derived hydroxyl groups .
    • PD-L1 inhibitors (e.g., compound 30 ) often incorporate halogenated aromatic groups for enhanced binding.
  • The target compound’s nitro group may favor interactions with enzymes or receptors through electron-deficient aromatic systems.

Biological Activity

4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is a synthetic organic compound with a complex structure that includes a nitro group, a benzamide moiety, and a sulfamoyl group linked to a phenethyl group. This unique combination of functional groups suggests potential therapeutic applications, particularly in medicinal chemistry. The compound's biological activity is largely attributed to its interactions with various molecular targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O5SC_{21}H_{19}N_{3}O_{5}S with a molecular weight of approximately 425.5 g/mol. The structural representation highlights the presence of the nitro group, which can participate in redox reactions, and the phenethylamino and sulfonyl groups that facilitate hydrogen bonding interactions.

PropertyValue
Molecular FormulaC21H19N3O5S
Molecular Weight425.5 g/mol
IUPAC NameThis compound
Functional GroupsNitro, Benzamide, Sulfamoyl

The biological activity of this compound is believed to stem from its ability to modulate the activity of specific enzymes or receptors through various mechanisms:

  • Redox Reactions : The nitro group can undergo reduction, potentially affecting cellular signaling pathways.
  • Hydrogen Bonding : The phenethylamino and sulfonyl groups enhance binding affinities to biological targets.
  • Enzyme Inhibition : Interaction studies indicate that the compound may inhibit certain enzymes involved in metabolic processes.

Biological Activity Studies

Research has shown that compounds structurally similar to this compound exhibit diverse biological activities. For instance, N-phenylbenzamide derivatives have been reported to possess antibacterial, antiviral, and antimalarial properties .

Case Studies

  • Antiviral Activity : A related class of N-phenylbenzamide derivatives demonstrated significant antiviral activity against Enterovirus 71 (EV71), with IC50 values ranging from 5.7 to 12 μM . This suggests that similar mechanisms may be applicable to this compound.
  • Enzyme Inhibition : Sulfonamides are known for their enzyme inhibition properties. The interaction of the sulfamoyl group in this compound likely contributes to its potential as an enzyme inhibitor .

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to assess the binding affinities of this compound with specific enzymes and receptors. These studies are critical for elucidating the compound's mechanism of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling sulfonamide intermediates (e.g., sulfanilamide derivatives) with nitro-substituted benzoyl chlorides. Traditional refluxing in polar aprotic solvents (DMF, pyridine) yields 84–91%, while microwave-assisted synthesis improves yields to 89–97% by enhancing reaction kinetics and reducing side products .
  • Key Data :

MethodSolventYield (%)Reaction Time
RefluxDMF84–916–8 hours
MicrowaveDMF89–9720–30 minutes

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology : Use X-ray crystallography (e.g., SHELX programs) to resolve crystal packing and hydrogen-bonding networks . Complementary techniques include:

  • NMR : Confirms aromatic proton environments and sulfonamide linkages.
  • IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .
    • Example : A related crystal structure (monoclinic P21/n, a = 12.133 Å, β = 102.04°) highlights intermolecular interactions critical for stability .

Q. What are the solubility and stability profiles under physiological conditions?

  • Methodology : Evaluate solubility in DMSO (common stock solvent) and PBS (pH 7.4) via HPLC or UV-Vis spectroscopy. Stability studies at 37°C over 24–72 hours assess degradation kinetics .
  • Data : Similar sulfonamides show logP values ~3.5 (indicating moderate lipophilicity) and aqueous solubility ≤2.5 µg/mL at pH 7.4 .

Advanced Research Questions

Q. How does the nitro group influence electronic properties and binding interactions with biological targets?

  • Methodology : Computational docking (e.g., AutoDock Vina) and DFT calculations analyze electron-withdrawing effects of the nitro group. For example, nitro-substituted benzamides exhibit enhanced binding to EGFR kinase (ΔG = −9.2 kcal/mol) compared to non-nitro analogs .
  • Contradiction : While nitro groups improve target affinity, they may reduce metabolic stability, requiring pro-drug strategies .

Q. What mechanisms explain contradictory bioactivity results in cancer vs. antimicrobial assays?

  • Methodology : Compare dose-response curves (IC50 values) across cell lines. For instance, sulfonamides targeting carbonic anhydrase IX show selectivity for hypoxic cancer cells (IC50 = 1.2 µM) but minimal antibacterial activity (MIC > 100 µM) .
  • Hypothesis : Structural flexibility of the 2-phenylethyl group may enable dual binding modes, favoring enzyme inhibition in eukaryotes over prokaryotic targets .

Q. How can structural modifications enhance selectivity for necroptosis inhibition (e.g., MLKL targeting)?

  • Methodology : Introduce substituents (e.g., iodine, trifluoromethyl) to the benzamide core. Structure-activity relationship (SAR) studies show that electron-deficient groups improve MLKL binding (Ki = 0.8 µM) by mimicking ATP’s phosphate interactions .
  • Example : 2-Iodo analogs increase necroptosis inhibition by 40% compared to parent compounds .

Q. What crystallographic insights inform co-crystallization strategies with target proteins?

  • Methodology : Co-crystallize the compound with enzymes (e.g., carbonic anhydrase) using hanging-drop vapor diffusion. SHELXL refinement reveals critical hydrogen bonds between the sulfamoyl group and Thr199/Glu106 residues .
  • Data : Resolution ≤1.8 Å and R-factors <0.2 are achievable with synchrotron radiation .

Data Contradiction Analysis

Q. Why do microwave synthesis yields vary between reports (e.g., 89% vs. 97%)?

  • Analysis : Variations arise from microwave power (300–600 W) and solvent choice. DMF’s high dielectric constant ensures uniform heating, but trace moisture can hydrolyze intermediates, reducing yields .
  • Resolution : Use anhydrous conditions and monitor reactions via TLC to standardize protocols.

Q. How to reconcile conflicting cytotoxicity data in primary vs. metastatic cancer models?

  • Analysis : Metastatic cells often overexpress efflux pumps (e.g., P-gp), reducing intracellular drug accumulation. Combinatorial use with P-gp inhibitors (e.g., verapamil) restores potency (IC50 decreases from 25 µM to 4.5 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.